[{2-[(1-Benzylpiperidin-4-yl)amino]-2-oxoethyl}(phenyl)amino]acetic acid
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Overview
Description
[{2-[(1-Benzylpiperidin-4-yl)amino]-2-oxoethyl}(phenyl)amino]acetic acid is a complex organic compound that features a piperidine ring substituted with a benzyl group and an amino group, linked to an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [{2-[(1-Benzylpiperidin-4-yl)amino]-2-oxoethyl}(phenyl)amino]acetic acid typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine or via cyclization reactions involving appropriate precursors.
Benzylation: The piperidine ring is then benzylated using benzyl chloride in the presence of a base such as sodium hydroxide.
Amidation: The benzylated piperidine is reacted with an appropriate amine to introduce the amino group.
Coupling with Acetic Acid Derivative: The final step involves coupling the amino-substituted piperidine with an acetic acid derivative, often using a coupling reagent like dicyclohexylcarbodiimide (DCC) in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde or benzoic acid derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The amino groups can participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
Oxidation: Benzaldehyde, benzoic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted piperidine derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, [{2-[(1-Benzylpiperidin-4-yl)amino]-2-oxoethyl}(phenyl)amino]acetic acid is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.
Biology and Medicine
In biology and medicine, this compound is investigated for its potential therapeutic properties. It may act as a precursor to drugs targeting neurological disorders due to its piperidine core, which is a common motif in many pharmacologically active compounds.
Industry
In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism by which [{2-[(1-Benzylpiperidin-4-yl)amino]-2-oxoethyl}(phenyl)amino]acetic acid exerts its effects is likely related to its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring can interact with neurotransmitter receptors, potentially modulating their activity and influencing neurological pathways.
Comparison with Similar Compounds
Similar Compounds
1-Benzylpiperidine: A simpler analogue lacking the acetic acid moiety.
4-Aminopiperidine: Similar structure but without the benzyl group.
N-Benzylglycine: Contains the benzyl group and glycine moiety but lacks the piperidine ring.
Uniqueness
[{2-[(1-Benzylpiperidin-4-yl)amino]-2-oxoethyl}(phenyl)amino]acetic acid is unique due to its combination of a piperidine ring, benzyl group, and acetic acid moiety. This combination provides a versatile scaffold for further chemical modifications and potential therapeutic applications.
Properties
IUPAC Name |
2-(N-[2-[(1-benzylpiperidin-4-yl)amino]-2-oxoethyl]anilino)acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O3/c26-21(16-25(17-22(27)28)20-9-5-2-6-10-20)23-19-11-13-24(14-12-19)15-18-7-3-1-4-8-18/h1-10,19H,11-17H2,(H,23,26)(H,27,28) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVOPEDMVIPWAGD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)CN(CC(=O)O)C2=CC=CC=C2)CC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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